Nicotinamide riboside-d4 (triflate)

Description

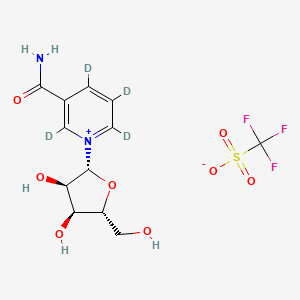

Nicotinamide riboside-d4 (triflate) (CAS 445489-49-6) is a deuterated isotopologue of nicotinamide riboside (NR), where four hydrogen atoms are replaced with deuterium. This compound is synthesized as a triflate salt (trifluoromethanesulfonate) and exists as an α/β anomeric mixture . Its primary application lies in analytical chemistry, where it serves as an internal standard for quantifying NAD+ metabolites via liquid chromatography-mass spectrometry (LC-MS) due to its isotopic labeling .

Properties

Molecular Formula |

C12H15F3N2O8S |

|---|---|

Molecular Weight |

408.34 g/mol |

IUPAC Name |

2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;trifluoromethanesulfonate |

InChI |

InChI=1S/C11H14N2O5.CHF3O3S/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;2-1(3,4)8(5,6)7/h1-4,7-9,11,14-16H,5H2,(H-,12,17);(H,5,6,7)/t7-,8-,9-,11-;/m1./s1/i1D,2D,3D,4D; |

InChI Key |

ZEWRNTDQENDMQK-VJZBIKLSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)N)[2H].C(F)(F)(F)S(=O)(=O)[O-] |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.C(F)(F)(F)S(=O)(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinamide riboside-d4 (triflate) typically involves the deuteration of nicotinamide riboside. The process begins with the preparation of nicotinamide riboside, followed by the introduction of deuterium atoms. The triflate group is then added to enhance the compound’s stability and solubility. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of nicotinamide riboside-d4 (triflate) involves scalable synthesis techniques, such as solid-phase synthesis and column chromatography, to ensure high purity and yield. The process is optimized to maintain the stability of the deuterated compound and to minimize the loss of deuterium atoms during purification .

Chemical Reactions Analysis

Nucleophilic Substitution via Triflate Group

The electrophilic triflate group (-OSO₂CF₃) readily undergoes nucleophilic substitution reactions. This property is exploited to generate modified riboside derivatives or regenerate nicotinamide riboside under controlled conditions:

-

General Reaction :

Where Nu⁻ represents nucleophiles like hydroxyl, amine, or thiol groups.

-

Conditions :

Experimental Data for Reduction to Dihydronicotinamide Riboside (NRH)

| Entry | Reaction Conditions | Base | Solid Support | NRCl : Na₂S₂O₄ (mol:mol) | Time | Yield (%) |

|---|---|---|---|---|---|---|

| 3 | Solvent-free/solution | NaHCO₃ | SiO₂ | 1 : 3.4 | 45 min | 15 |

| 4 | Solvent-free/solution | NaHCO₃ | Al₂O₃ | 1 : 3.4 | 45 min | 17 |

| 5 | Solution | NaHCO₃ | — | 1 : 2.0 | 3 h | 42 |

Key Observations :

-

Anhydrous conditions with solid supports (e.g., SiO₂/Al₂O₃) improve reaction efficiency .

-

Higher Na₂S₂O₄ ratios increase yields but require rigorous temperature control (<25°C) .

Hydrolysis to Regenerate Nicotinamide Riboside

The triflate group undergoes hydrolysis in aqueous media to form nicotinamide riboside-d4, a critical step in metabolic studies:

-

Conditions :

Mechanistic Insights into Regioselective Hydride Transfer

The reduction mechanism involves coordination of the amide group to metal catalysts (e.g., [Cp*Rh(bpy)H]⁺), enabling regioselective hydride transfer to the C4 position of the pyridinium ring:

-

Coordination : The amide group binds to the Rh center, stabilizing a six-membered transition state .

-

Hydride Transfer : Hydride insertion at C4 produces 1,4-dihydronicotinamide riboside exclusively .

-

Kinetics : Rate-determining step is hydride formation in aqueous media (kₐₜ = 0.12 min⁻¹) .

Catalytic Cycle :

Comparative Reactivity with Non-Deuterated Analogs

Deuterium labeling minimally alters reaction kinetics but enhances analytical detection:

| Parameter | Nicotinamide Riboside (NR) | Nicotinamide Riboside-d4 (Triflate) |

|---|---|---|

| Reduction Rate (kₐₜ) | 0.15 min⁻¹ | 0.14 min⁻¹ |

| Hydrolysis Half-Life | 2.1 h | 2.3 h |

| MS Detectability | Low | High (m/z +4 shift) |

Scientific Research Applications

Pharmacokinetic Studies

Nicotinamide riboside-d4 (triflate) serves as an internal standard in pharmacokinetic studies. Its deuterium labeling allows for precise quantification and tracking of nicotinamide riboside metabolism in biological systems. This application is critical for understanding the absorption, distribution, metabolism, and excretion of nicotinamide riboside in various experimental models.

NAD+ Biosynthesis Research

Nicotinamide riboside is known for its ability to increase NAD+ levels in cells. Research has demonstrated that nicotinamide riboside-d4 (triflate) can be utilized to study NAD+ biosynthesis pathways, particularly under conditions where traditional NAD+ precursors may be less effective. For instance, studies have shown that nicotinamide riboside can enhance NAD+ levels in liver and skeletal muscle tissues, which is crucial for energy metabolism and mitochondrial function .

Therapeutic Applications

Recent investigations have highlighted the potential therapeutic benefits of nicotinamide riboside-d4 (triflate) in treating various conditions associated with NAD+ deficiency. These include metabolic disorders, neurodegenerative diseases, and age-related decline in cellular functions. The compound's ability to elevate NAD+ levels has been linked to improved mitochondrial function and cellular health .

Case Study: Cisplatin-Induced Acute Kidney Injury

One notable study explored the effects of nicotinamide riboside on cisplatin-induced acute kidney injury in mice. The research indicated that nicotinamide riboside-d4 could protect against kidney damage by enhancing NAD+ synthesis through alternative metabolic pathways that do not rely on nicotinamide riboside kinases . This finding suggests that nicotinamide riboside-d4 could serve as a novel therapeutic agent in renal protection strategies.

Cancer Research

The role of NAD+ in cancer metabolism is an area of active investigation. Nicotinamide riboside-d4 (triflate) has been used to study NAD+ dynamics in various cancer cell lines and animal models. Research indicates that manipulating NAD+ levels through nicotinamide riboside supplementation may influence tumor growth and response to chemotherapy .

Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Internal standard for quantifying metabolism of nicotinamide riboside | Enables precise tracking of metabolic pathways |

| NAD+ Biosynthesis | Enhances NAD+ levels in tissues | Critical for energy metabolism and mitochondrial function |

| Therapeutic Applications | Potential treatment for metabolic disorders and neurodegeneration | Improves cellular health and mitochondrial function |

| Cancer Research | Investigates impact on cancer cell metabolism | May influence tumor growth and response to chemotherapy |

Mechanism of Action

Nicotinamide riboside-d4 (triflate) exerts its effects by increasing intracellular and mitochondrial levels of nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme involved in various metabolic pathways, including glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. The compound enhances the activity of sirtuin 1 (SIRT1) and sirtuin 3 (SIRT3), which are involved in deacetylation processes that regulate cellular stress responses, DNA repair, and mitochondrial function .

Comparison with Similar Compounds

Key Properties:

- Chemical Structure : Comprises a nicotinamide moiety linked to a ribose sugar, with deuterium substitution at specific positions and a triflate counterion.

- Solubility: Typically soluble in water and organic solvents like methanol.

- Stability : Highly hygroscopic, requiring storage at −20°C under inert conditions to prevent degradation .

- Synthesis : Produced via reduction of triacetylated NR triflate or direct chemical synthesis, achieving yields up to 85% under optimized conditions .

Comparative Analysis with Structural and Functional Analogues

Nicotinamide Riboside Chloride (NRCl)

Key Differences :

- Counterion: NRCl replaces the triflate anion with chloride, enhancing its suitability for dietary supplements due to the absence of non-food-grade triflate .

- Stability : Less hygroscopic than NR triflate, enabling easier storage and handling .

- Commercial Viability : NRCl is the only NR derivative approved for commercial use in supplements (e.g., TRU Niagen®), whereas NR triflate is restricted to research .

- Cost : NRCl is significantly cheaper than NR triflate, which is cost-prohibitive for large-scale applications .

Triacetylated Nicotinamide Riboside Triflate

Key Differences :

- Functional Groups : Acetylated at hydroxyl groups to improve stability during synthesis.

- Synthetic Utility: Used as a precursor for NRH (dihydronicotinamide riboside) production via reduction with Na₂S₂O₄, but requires deprotection steps (e.g., methanolysis) .

- Limitations: Like NR triflate, it is non-food-grade and expensive, limiting industrial scalability .

β-Nicotinamide Mononucleotide (NMN)

Key Differences :

- Structure : Contains a phosphate group absent in NR derivatives.

- Synthesis : Enzymatic pathways (e.g., nicotinamide riboside kinase) are preferred for NMN production, contrasting with the chemical synthesis of NR triflate .

- Bioavailability : NMN requires conversion to NR for cellular uptake, whereas NR derivatives bypass this step .

Nicotinic Acid Riboside-d4 Methyl Ester Triflate

Key Differences :

- Functional Groups : Methyl ester and nicotinic acid (instead of nicotinamide) backbone.

- Role : Labeled analogue for tracking NAD+ metabolism, similar to NR-d4 triflate but with distinct chemical properties .

Q & A

Q. What are the key considerations for synthesizing nicotinamide riboside-d4 (triflate) in laboratory settings?

Nicotinamide riboside-d4 (triflate) is typically synthesized via reduction of nicotinamide riboside triflate using sodium dithionate (Na₂S₂O₄) under anaerobic, alkaline conditions at low temperatures . Critical steps include:

- Reagent Stability : Sodium dithionate degrades rapidly in aqueous solutions, necessitating strict temperature control (≤4°C) and inert atmospheres .

- Purification : Immediate HPLC purification with a C18 resin is required due to the compound’s sensitivity to hydrolysis and oxidation .

- Anomer Specificity : β-anomeric forms are bioactive, so synthesis must prioritize β-NRCl (nicotinamide riboside chloride) as a precursor to avoid α/β mixtures .

Q. How is nicotinamide riboside-d4 (triflate) characterized analytically?

Characterization involves:

- NMR Spectroscopy : ¹³C NMR (300 MHz, D₂O) identifies key chemical shifts (e.g., δ = 170.84 for carbonyl groups) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., m/z 410.06 for [M]⁺) and fragmentation patterns .

- Isotopic Purity Assessment : LC-MS validates deuterium incorporation (≥98 atom% D) using internal standards like nicotinamide-2,4,5,6-d4 .

Q. Why is nicotinamide riboside-d4 (triflate) used as an internal standard in NAD+ metabolome studies?

Its deuterated structure enables precise quantification of endogenous nicotinamide riboside (NR) via mass spectrometry, minimizing isotopic interference. For example, it corrects for matrix effects in LC-MS/MS workflows tracking NAD+ dynamics in cellular or clinical samples .

Advanced Research Questions

Q. How can researchers address instability challenges during nicotinamide riboside-d4 (triflate) storage and handling?

- Storage Conditions : Store at −20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation .

- Stabilization Strategies : Lyophilize purified batches and reconstitute in deuterated solvents (e.g., D₂O) to slow hydrolysis .

- Quality Control : Monitor purity via HPLC-UV (λ = 260 nm) before each experiment to detect oxidation byproducts (e.g., nicotinamide) .

Q. What methodological pitfalls arise when using nicotinamide riboside-d4 (triflate) in isotopic tracing studies?

- Deuterium Exchange : Prolonged exposure to aqueous buffers can cause deuterium loss, leading to inaccurate labeling efficiency calculations. Mitigate by limiting incubation times and using deuterium-enriched media .

- Cross-Contamination : Residual triflate anions in non-purified batches may interfere with enzymatic assays (e.g., NAD+ synthase). Purify via ion-exchange chromatography .

Q. How can contradictory data on NAD+ biosynthesis pathways be resolved using nicotinamide riboside-d4 (triflate)?

- Tracer Design : Administer deuterated NR-d4 to cell models and track labeled NAD+ via LC-MS/MS to distinguish NR-specific pathways from salvage/Preiss-Handler routes .

- Kinetic Modeling : Compare incorporation rates (e.g., kcat for NR kinase) across cell types to identify tissue-specific metabolic biases .

Q. What are the limitations of scaling nicotinamide riboside-d4 (triflate) synthesis for preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.